molecular formula C17H16BrNO4 B3015622 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798540-93-8

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3015622
CAS No.: 1798540-93-8
M. Wt: 378.222
InChI Key: HXQBLNMADNEIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an acetyl group, an azetidine ring, a pyran ring, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which is relatively rare and can introduce strain into the molecule. The pyran ring is a six-membered ring containing an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom on the phenyl ring could be reactive in substitution reactions, and the ketone group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

1. Biomedical Applications

  • A study by Ryzhkova, Ryzhkov, & Elinson (2020) investigated the electrochemically induced transformation of related compounds, identifying their potential in regulating inflammatory diseases.

2. Antimicrobial Properties

3. Synthesis and Characterization

  • The synthesis and characterization of novel compounds within this chemical group were discussed by Skladchikov, Fatykhov, & Gataullin (2012), emphasizing the importance of structural analysis in understanding their properties.

4. Anticonvulsant and Neurotoxicity Evaluation

  • Aytemir & Çalış (2010) conducted a study on 3‐hydroxy‐6‐hydroxymethyl/methyl‐2‐substituted 4H‐pyran‐4‐ones for potential anticonvulsant applications, demonstrating the diverse biomedical potential of these compounds.

5. Novel Synthesis Techniques

  • A novel synthesis approach for derivatives of 2H-pyran-2-one was demonstrated by Bade & Vedula (2015), highlighting advancements in chemical synthesis methods.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and safety profile. It could also be interesting to explore its synthesis in more detail .

Properties

IUPAC Name

4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQBLNMADNEIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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